N-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine hydrochloride is a fluorine-containing organic compound with a boronic ester functional group
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivative Synthesis: The compound can be synthesized starting from 4-fluorobenzaldehyde. The aldehyde group is first converted to a boronic acid derivative using a boronic acid pinacol ester.
Substitution Reaction: The boronic acid derivative undergoes a substitution reaction with 2-methylpropan-2-amine to form the target compound.
Hydrochloride Formation: The final step involves converting the amine to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. Large-scale reactors and optimized reaction conditions are used to ensure high yield and purity. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Types of Reactions:
Oxidation: The fluorine atom in the compound can undergo oxidation reactions, although this is less common due to the stability of the C-F bond.
Reduction: The boronic ester group can be reduced under certain conditions, although this is not a typical reaction for this compound.
Substitution Reactions: The most common reactions involve substitution at the boronic ester group, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, and a base like sodium carbonate are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Major Products Formed:
Cross-Coupled Products: The primary products are biaryl compounds formed through cross-coupling reactions.
Reduced Products: Reduction of the boronic ester group can yield boronic acids or boronic esters with different substituents.
Scientific Research Applications
Chemistry: This compound is widely used in organic synthesis, particularly in cross-coupling reactions to form biaryl compounds. It is also used in the synthesis of complex organic molecules and natural products.
Biology: The fluorine atom in the compound can enhance the biological activity of pharmaceuticals. It is used in the design of enzyme inhibitors and other bioactive molecules.
Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In cross-coupling reactions, the boronic ester group acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. The fluorine atom can enhance the binding affinity of the compound to biological targets, making it useful in medicinal chemistry.
Molecular Targets and Pathways Involved:
Suzuki-Miyaura Cross-Coupling: The reaction involves the formation of a palladium complex, followed by transmetalation and reductive elimination steps.
Biological Targets: The fluorine atom can interact with enzymes or receptors, enhancing the biological activity of the compound.
Comparison with Similar Compounds
N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: This compound is structurally similar but has a different amide group.
1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonitrile: This compound has a cyclopropane ring instead of an amine group.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound has a different ester group.
Uniqueness: The presence of the amine group and the specific substitution pattern on the benzene ring make N-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine hydrochloride unique compared to similar compounds
Properties
IUPAC Name |
N-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-methylpropan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BFNO2.ClH/c1-15(2,3)20-11-12-8-9-14(19)13(10-12)18-21-16(4,5)17(6,7)22-18;/h8-10,20H,11H2,1-7H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSNLQNNEOCUPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CNC(C)(C)C)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BClFNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.